molecular formula C14H16ClNO B1430773 c-(3'-Methoxybiphenyl-4-yl)methylamine hydrochloride CAS No. 858674-00-7

c-(3'-Methoxybiphenyl-4-yl)methylamine hydrochloride

Cat. No.: B1430773
CAS No.: 858674-00-7
M. Wt: 249.73 g/mol
InChI Key: WEGRUTGWKGCNAY-UHFFFAOYSA-N
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Description

c-(3’-Methoxybiphenyl-4-yl)methylamine hydrochloride: is a chemical compound with the molecular formula C14H16ClNO. It has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of c-(3’-Methoxybiphenyl-4-yl)methylamine hydrochloride typically involves the reaction of 3’-methoxybiphenyl-4-carboxaldehyde with methylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods: Industrial production methods for c-(3’-Methoxybiphenyl-4-yl)methylamine hydrochloride involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: c-(3’-Methoxybiphenyl-4-yl)methylamine hydrochloride can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form various reduced derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted products with different functional groups.

Scientific Research Applications

Chemistry: c-(3’-Methoxybiphenyl-4-yl)methylamine hydrochloride is used as a building block in organic synthesis and as an intermediate in the preparation of various chemical compounds.

Biology: In biological research, it is used to study its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound has shown promise in preclinical studies for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: In the industrial sector, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of c-(3’-Methoxybiphenyl-4-yl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • c-(3’-Methoxybiphenyl-4-yl)methylamine
  • c-(3’-Methoxybiphenyl-4-yl)ethylamine
  • c-(3’-Methoxybiphenyl-4-yl)propylamine

Uniqueness: c-(3’-Methoxybiphenyl-4-yl)methylamine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

[4-(3-methoxyphenyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12;/h2-9H,10,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGRUTGWKGCNAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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